molecular formula C22H22N6O B2399939 (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide CAS No. 634884-85-8

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide

Cat. No. B2399939
CAS RN: 634884-85-8
M. Wt: 386.459
InChI Key: BMROLTSJKPAAGF-OYKKKHCWSA-N
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Description

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Interactions

Research involving compounds with structural similarities often focuses on understanding their crystal structure, molecular interactions, and potential for forming supramolecular assemblies. For instance, studies on similar compounds have explored how the presence of benzimidazole and pyrazole rings contribute to the formation of diverse molecular architectures through hydrogen bonding and other non-covalent interactions (N. Vinutha et al., 2013). These insights can inform the design of new materials with specific physical properties, including those suitable for pharmaceutical applications or materials science.

Synthesis and Biological EvaluationCompounds featuring benzimidazole and pyrazole components have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties (B. V. Kendre et al., 2015). Such studies highlight the potential of these molecules as starting points for the development of new drugs. The methodologies used for their synthesis, including multi-component reactions and microwave-assisted techniques, can be adapted for the synthesis and functional exploration of "(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide."

Anticancer Activity

The investigation of benzimidazole derivatives for anticancer activity has been a significant area of research. Some derivatives have shown promising results in vitro against various cancer cell lines, suggesting that modifications to the benzimidazole core can modulate biological activity (M. Rashid et al., 2012). This information could be valuable for the design and assessment of the anticancer potential of the specified compound.

Material Science Applications

The ability of benzimidazole and pyrazole derivatives to participate in the formation of coordination compounds and polymers has been explored for applications in material science, such as the development of new types of metal-organic frameworks (MOFs) (Xiaoju Li et al., 2012). Such studies suggest potential routes for employing "(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide" in the creation of novel materials with specific functionalities.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-16-19(17(2)28(26-16)18-8-4-3-5-9-18)14-24-25-22(29)12-13-27-15-23-20-10-6-7-11-21(20)27/h3-11,14-15H,12-13H2,1-2H3,(H,25,29)/b24-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMROLTSJKPAAGF-OYKKKHCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CCN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N\NC(=O)CCN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1H-benzo[d]imidazol-1-yl)-N'-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)propanehydrazide

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